molecular formula C18H19NO B14732915 2-(Biphenyl-4-ylamino)cyclohexanone CAS No. 5425-58-1

2-(Biphenyl-4-ylamino)cyclohexanone

Katalognummer: B14732915
CAS-Nummer: 5425-58-1
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: STSGQTCEDGWLEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Biphenyl-4-ylamino)cyclohexanone is an organic compound characterized by the presence of a biphenyl group attached to an amino group, which is further connected to a cyclohexanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-ylamino)cyclohexanone typically involves the reaction of biphenyl-4-amine with cyclohexanone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion. The reaction may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and improve the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Biphenyl-4-ylamino)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Biphenyl-4-ylamino)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Biphenyl-4-ylamino)cyclohexanone involves its interaction with specific molecular targets. The biphenyl group allows for strong binding to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate protein function, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler analog with a single ketone group.

    Biphenyl-4-amine: Lacks the cyclohexanone moiety but shares the biphenyl and amino groups.

    2-Aminocyclohexanone: Similar structure but without the biphenyl group.

Uniqueness

2-(Biphenyl-4-ylamino)cyclohexanone is unique due to the combination of the biphenyl and cyclohexanone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.

Eigenschaften

CAS-Nummer

5425-58-1

Molekularformel

C18H19NO

Molekulargewicht

265.3 g/mol

IUPAC-Name

2-(4-phenylanilino)cyclohexan-1-one

InChI

InChI=1S/C18H19NO/c20-18-9-5-4-8-17(18)19-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17,19H,4-5,8-9H2

InChI-Schlüssel

STSGQTCEDGWLEE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)NC2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.